

# "comparative study of advanced oxidation processes for Disperse Blue 183 removal"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Disperse Blue 183*

Cat. No.: *B1345753*

[Get Quote](#)

## Advanced Oxidation Processes for Disperse Blue 183 Removal: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of the textile dye **Disperse Blue 183**. While direct comparative studies on **Disperse Blue 183** are limited, this document synthesizes available data for similar disperse dyes to offer insights into the efficacy of different AOPs. The information is intended to assist researchers in selecting and optimizing appropriate treatment technologies for dye-contaminated wastewater.

## Performance Comparison of Advanced Oxidation Processes

The selection of an AOP for dye removal depends on various factors, including degradation efficiency, reaction kinetics, operational costs, and the generation of byproducts. This section summarizes the performance of common AOPs based on data from studies on **Disperse Blue 183** and other structurally similar disperse dyes.

| Advanced Oxidation Process (AOP)                                     | Target Dye            | Initial Concentration (mg/L) | Key Experimental Conditions                                                                               | Removal Efficiency (%)          | Reaction Time (min) | Reference |
|----------------------------------------------------------------------|-----------------------|------------------------------|-----------------------------------------------------------------------------------------------------------|---------------------------------|---------------------|-----------|
| Ozonation                                                            | Disperse Blue 79      | 150-600                      | pH: 10, Ozone Conc.: 4.21-24.03 g/m <sup>3</sup>                                                          | Color: Significant, COD: 72.88% | 12                  | [1][2]    |
| Fenton Process                                                       | General Disperse Dyes | Not Specified                | pH: 3, H <sub>2</sub> O <sub>2</sub> : 600 mg/dm <sup>3</sup> , Fe <sup>2+</sup> : 550 mg/dm <sup>3</sup> | Color: ~100%, COD: High         | Not Specified       | [3]       |
| Photo-Fenton                                                         | Reactive Red 198      | 50                           | pH: 3, Fe(II): 10 mg/L, H <sub>2</sub> O <sub>2</sub> : 50 mg/L                                           | 98.82%                          | 15                  | [4][5]    |
| Photocatalysis (UV/TiO <sub>2</sub> /H <sub>2</sub> O <sub>2</sub> ) | Disperse Blue 1       | Not Specified                | pH, Catalyst Conc., H <sub>2</sub> O <sub>2</sub> Conc. varied                                            | High Degradation                | Not Specified       | [6]       |
| Photocatalysis (SrCrO <sub>4</sub> )                                 | Disperse Blue 94      | 3 x 10 <sup>-5</sup> M       | pH: 7.0, Catalyst: 0.25 g/100mL                                                                           | High Degradation                | Not Specified       | [7]       |
| Electrochemical Oxidation                                            | General Disperse Dyes | Not Specified                | Acidic pH, Ti/Pt-Ir anode                                                                                 | Color: 90%, COD: 79%            | 40                  | [3]       |

Note: The data presented is a synthesis from various studies and may not be directly comparable due to differing experimental conditions. It is crucial to optimize these parameters for **Disperse Blue 183**.

## Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized methodologies for key AOPs, which should be adapted and optimized for **Disperse Blue 183**.

### Ozonation

This protocol is based on the ozonation of disperse dyes.[\[1\]](#)[\[2\]](#)

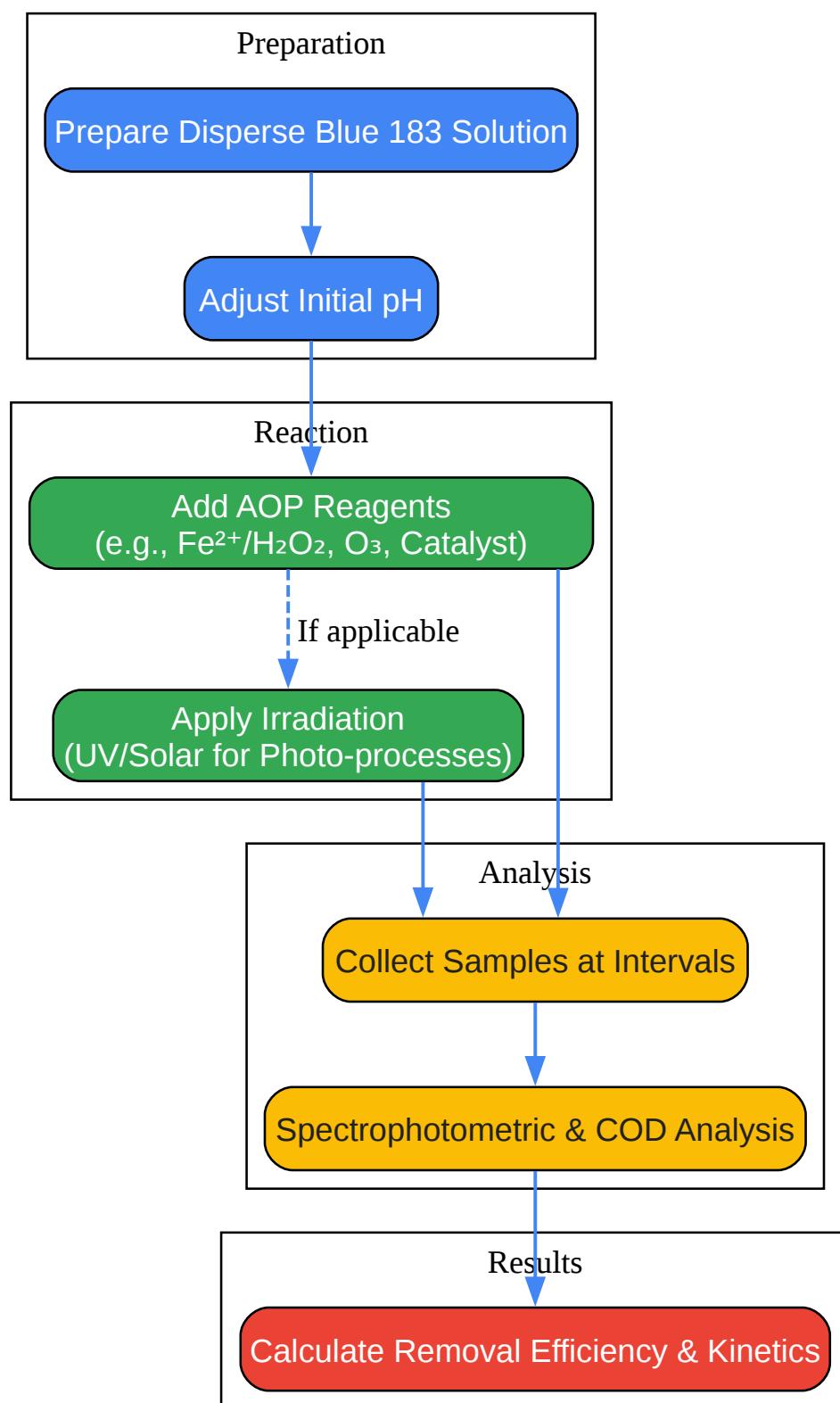
- Materials: Ozone generator, bubble column reactor, spectrophotometer, pH meter, **Disperse Blue 183** stock solution.
- Procedure:
  - Prepare a synthetic dye solution of **Disperse Blue 183** at the desired initial concentration (e.g., 150-600 mg/L).
  - Adjust the initial pH of the solution to the desired value (e.g., studies on similar dyes suggest alkaline conditions like pH 10 are effective).
  - Transfer the solution to a semi-batch bubble column reactor.
  - Bubble ozone gas through the solution at a controlled concentration (e.g., 4.21-24.03 g/m<sup>3</sup>).
  - Withdraw samples at regular time intervals (e.g., every 2-5 minutes).
  - Measure the absorbance of the samples at the maximum wavelength of **Disperse Blue 183** using a spectrophotometer to determine the decolorization efficiency.
  - Measure the Chemical Oxygen Demand (COD) to assess mineralization.

### Fenton and Photo-Fenton Processes

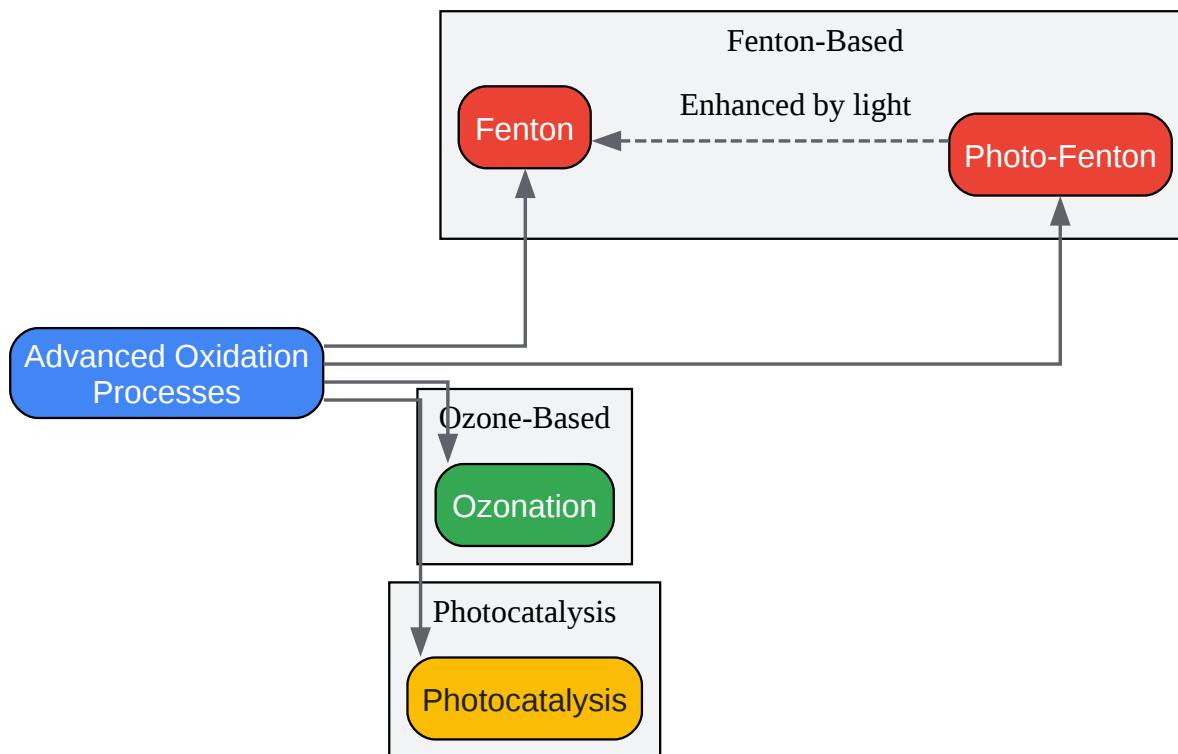
This protocol is a generalized procedure based on studies of various dyes.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Materials: Reaction vessel (beaker or flask), magnetic stirrer, pH meter, UV lamp (for photo-Fenton), Ferrous sulfate ( $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ ), Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), Sodium hydroxide ( $\text{NaOH}$ ), spectrophotometer.
- Procedure:
  - Prepare a known volume and concentration of **Disperse Blue 183** solution in the reaction vessel.
  - Adjust the initial pH to an acidic range, typically around 3, using  $\text{H}_2\text{SO}_4$ .
  - Add the required amount of  $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$  and stir until dissolved.
  - For the photo-Fenton process, switch on the UV lamp positioned over the reactor.
  - Initiate the reaction by adding the predetermined concentration of  $\text{H}_2\text{O}_2$ .
  - Collect aliquots at specific time intervals.
  - Immediately quench the reaction in the aliquots (e.g., by adding a strong base to raise the pH).
  - Analyze the samples for remaining dye concentration using a spectrophotometer.

## Photocatalytic Degradation


This protocol is based on the photocatalytic degradation of similar disperse dyes.[\[6\]](#)[\[7\]](#)

- Materials: Photocatalyst (e.g.,  $\text{TiO}_2$ ,  $\text{SrCrO}_4$ ), reaction vessel, light source (e.g., UV lamp or solar simulator), magnetic stirrer, pH meter, spectrophotometer.
- Procedure:
  - Prepare a **Disperse Blue 183** solution of a specific concentration.
  - Add a measured amount of the photocatalyst to the solution.
  - Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.


- Adjust the pH of the solution to the desired level.
- Irradiate the suspension with the light source while continuously stirring.
- Withdraw samples at regular intervals.
- Separate the photocatalyst from the solution by centrifugation or filtration.
- Measure the absorbance of the supernatant to determine the dye concentration.

## Visualizing the Processes

To better understand the experimental workflow and the comparative nature of these AOPs, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for AOP-based degradation of **Disperse Blue 183**.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journal.gnest.org [journal.gnest.org]
- 2. journal.gnest.org [journal.gnest.org]
- 3. researchgate.net [researchgate.net]
- 4. ijhse.ir [ijhse.ir]
- 5. oaji.net [oaji.net]

- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- To cite this document: BenchChem. ["comparative study of advanced oxidation processes for Disperse Blue 183 removal"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345753#comparative-study-of-advanced-oxidation-processes-for-disperse-blue-183-removal\]](https://www.benchchem.com/product/b1345753#comparative-study-of-advanced-oxidation-processes-for-disperse-blue-183-removal)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)